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Introduction: Itraconazole is a broad-spectrum triazole antifungal agent widely utilized for the

treatment and prophylaxis of fungal infections. Following administration, itraconazole is

extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme

system, into several metabolites.[1][2] Among these, hydroxy itraconazole (OH-ITZ) is the

major and most significant metabolite.[3] This is because hydroxy itraconazole is not an

inactive byproduct; it possesses in vitro antifungal activity comparable to the parent compound,

itraconazole.[1][4][5] Consequently, the plasma concentrations of hydroxy itraconazole are

often higher than those of itraconazole itself, contributing significantly to the overall therapeutic

and potential toxic effects of the drug.[1][6] A thorough understanding of the pharmacokinetic

profile of hydroxy itraconazole is therefore critical for dose optimization, therapeutic drug

monitoring, and predicting drug-drug interactions.

This technical guide provides an in-depth overview of the core pharmacokinetic properties of

hydroxy itraconazole, including its formation, distribution, and elimination. It presents

quantitative data in a structured format, details common experimental protocols for its analysis,

and visualizes key pathways and workflows to support research and development efforts.
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Hydroxy itraconazole is formed through the hydroxylation of the 1-methylpropyl substituent of

itraconazole.[7] This metabolic conversion is almost exclusively mediated by the cytochrome

P450 3A4 (CYP3A4) isoenzyme, both in the liver and intestine.[4][8] The formation process can

become saturated, leading to a non-linear relationship between the itraconazole dose and the

resulting plasma concentration of the hydroxy metabolite.[9]

Both itraconazole and hydroxy itraconazole are potent inhibitors of CYP3A4, which can lead to

significant drug-drug interactions.[8][10] The inhibition of CYP3A4 by the newly formed hydroxy

itraconazole can affect the metabolism of the parent drug, contributing to its dose-dependent

pharmacokinetics.[8] Hydroxy itraconazole itself is further metabolized, alongside other

itraconazole metabolites like keto-itraconazole and N-desalkyl-itraconazole, also primarily

through CYP3A4-mediated pathways.[2][3]
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Caption: Metabolic conversion of Itraconazole to its major metabolites.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://academic.oup.com/jac/article/45/3/371/835941
https://www.caymanchem.com/product/22576/hydroxy-itraconazole
https://pubmed.ncbi.nlm.nih.gov/18339815/
https://www.medchemexpress.com/Itraconazole-metabolite-Hydroxy-Itraconazole.html
https://pubmed.ncbi.nlm.nih.gov/18339815/
https://www.drugs.com/pro/itraconazole.html
https://pubmed.ncbi.nlm.nih.gov/18339815/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7199303/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3488349/
https://www.benchchem.com/product/b15598559?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15598559?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Pharmacokinetic Parameters
The pharmacokinetic profile of hydroxy itraconazole is intrinsically linked to that of its parent

compound. Due to non-linear pharmacokinetics, both compounds accumulate in plasma upon

multiple dosing.[1] Steady-state concentrations for itraconazole are typically reached after

about 48 hours, whereas hydroxy itraconazole may require up to 7 days to reach a steady

state.[11] Plasma concentrations of the metabolite are generally higher than the parent drug,

with reported ratios of hydroxy itraconazole to itraconazole varying widely, with a median of

approximately 1.7.[12][13]

Distribution
Hydroxy itraconazole, similar to itraconazole, is highly protein-bound in plasma, primarily to

albumin (99.6% for the hydroxy-metabolite).[1] Only a very small fraction of the drug exists in

its unbound, pharmacologically active form.[1] However, recent studies indicate that the

unbound fraction of hydroxy itraconazole in vivo may be significantly higher than that of

itraconazole.[14] One study found the average percent free fraction was 0.251% for hydroxy

itraconazole compared to 0.024% for itraconazole.[14] This resulted in free plasma

concentrations of the metabolite that were approximately 10-fold higher than the parent drug,

suggesting hydroxy itraconazole may contribute more significantly to in vivo antifungal efficacy.

[14]

Like its parent compound, hydroxy itraconazole is lipophilic and expected to be extensively

distributed into tissues, with concentrations in tissues like the lung, kidney, and liver being

several times higher than in plasma.[1][5]

Elimination
Itraconazole is primarily eliminated through hepatic metabolism, with less than 1% of an

intravenous dose being excreted as the parent drug or hydroxy itraconazole in the urine.[1] The

majority of the dose is excreted as inactive metabolites in the urine (about 35%) and feces

(about 54%).[1] The elimination half-life of hydroxy itraconazole is dose-dependent and similar

to that of itraconazole, increasing with higher doses and upon reaching steady state.[15]

Quantitative Pharmacokinetic Data
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The following tables summarize key pharmacokinetic parameters for hydroxy itraconazole and

its parent drug, itraconazole, derived from studies in healthy subjects and specific patient

populations.

Table 1: Pharmacokinetic Parameters in Healthy Adults (Single and Multiple Dosing)

Parameter Itraconazole
Hydroxy
Itraconazole

Study Conditions

Half-life (t½)
Increases from
~44h to >150h

Dose-dependent
increase

Multiple ascending
doses (100 mg to
300 mg) at steady
state.[15]

AUC Dose-dependent Dose-dependent

Single and multiple

ascending dose

studies.[15]

Plasma Protein

Binding
99.8% 99.6%

Bound primarily to

albumin.[1]

Unbound Fraction (fu) 3.6% ± 0.3% 0.5% ± 0.2%
In vitro study using

ultracentrifugation.[3]

| Unbound Fraction (fu) in vivo | 0.024% ± 0.016% | 0.251% ± 0.109% | Study in adult patients

receiving oral itraconazole.[14] |

Table 2: Steady-State Concentrations in Specific Populations

Population
Itraconazole Cmin
(mg/L)

Hydroxy
Itraconazole Cmin
(mg/L)

Dosing Regimen

| Hematopoietic Cell Transplant Recipients | 0.79 (±0.35) | 1.31 (±0.29) | 200 mg IV NCF, once

daily.[16] |

Note: AUC = Area Under the Curve, Cmin = Trough Concentration, NCF = NanoCrystal

Formulation. Values are presented as reported in the cited literature and may vary based on
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formulation, patient population, and analytical method.

Experimental Protocols: Quantification in Human
Plasma
The accurate quantification of hydroxy itraconazole is essential for therapeutic drug monitoring

and pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid

chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical

methods.[11][12][17]

Detailed Methodology for LC-MS/MS Analysis
This protocol outlines a typical workflow for the simultaneous determination of itraconazole and

hydroxy itraconazole in human plasma.[17]

1. Sample Preparation: Solid-Supported Liquid Extraction (SLE)

Objective: To isolate the analytes from plasma proteins and other interfering substances.

Procedure:

Pipette 150 µL of human plasma (calibrators, quality controls, or unknown samples) into a

96-well plate.

Add an internal standard solution to each well.

Load the entire sample onto a solid-supported liquid extraction plate/cartridge.

Allow the sample to absorb for 5-10 minutes.

Apply a water-immiscible organic solvent (e.g., methyl tert-butyl ether) to elute the

analytes.

Collect the eluate in a clean 96-well plate.

Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.

Reconstitute the dried extract in a mobile phase-compatible solution.
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2. Chromatographic Separation: Reversed-Phase HPLC

Objective: To separate hydroxy itraconazole from itraconazole and other endogenous

components before detection.

Typical Conditions:

Column: A C18 reversed-phase column (e.g., Waters XBridge C18, 50 x 2.1 mm, 3.5 µm).

Mobile Phase: A gradient of two solvents, such as (A) 0.1% formic acid in water and (B)

0.1% formic acid in acetonitrile/methanol.

Flow Rate: 0.5 - 0.8 mL/min.

Injection Volume: 2 - 10 µL.

Column Temperature: 40 - 50°C.

3. Detection: Tandem Mass Spectrometry (MS/MS)

Objective: To provide sensitive and selective detection and quantification of the analytes.

Typical Conditions:

Ionization Mode: Positive Electrospray Ionization (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each

analyte and the internal standard. For example:

Itraconazole: m/z 705.2 → 392.3

Hydroxy Itraconazole: m/z 721.2 → 408.3

Instrument Parameters: Source temperature, gas flows, and collision energy are optimized

for maximum signal intensity.

4. Quantification
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Calibration Curve: A standard curve is generated by plotting the peak area ratio

(analyte/internal standard) against the nominal concentration of the calibrators.

Regression Model: A weighted linear regression (e.g., 1/x²) is typically used to fit the curve.

[17]

Concentration Range: A validated range could be 5-2500 ng/mL for both itraconazole and

hydroxy itraconazole.[17]
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Bioanalytical Workflow for OH-ITZ Quantification
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Caption: Experimental workflow for LC-MS/MS analysis of Hydroxy Itraconazole.
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Clinical Significance and Conclusion
Hydroxy itraconazole is a pharmacologically active metabolite that is central to the efficacy and

safety profile of itraconazole therapy. Its plasma concentrations often exceed those of the

parent drug and contribute substantially to the overall antifungal effect.[5][6] The shared and

competitive metabolism via CYP3A4, coupled with the potent inhibitory effects of both the

parent and metabolite, underscores the high potential for drug-drug interactions.[8][10]

Furthermore, the marked inter-patient variability in the metabolism of itraconazole highlights the

importance of therapeutic drug monitoring.[6] Given that the antifungal potency of itraconazole

and its hydroxy metabolite are largely similar, monitoring the concentration of both compounds

provides a more accurate assessment of the total antifungal activity in a patient.[7][13] Future

research and clinical practice should continue to consider the combined concentrations of

itraconazole and hydroxy itraconazole to optimize dosing strategies and ensure therapeutic

success.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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